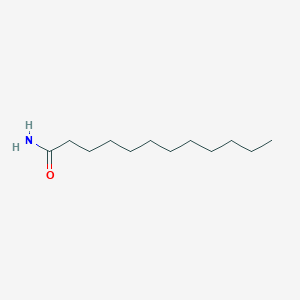

Dodecanamide

描述

Dodecanamide, also known as this compound, is a nonionic surfactant commonly used in various industrial and consumer products. It is derived from lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is known for its excellent emulsifying, foaming, and stabilizing properties, making it a popular ingredient in detergents, shampoos, and other personal care products .

准备方法

Synthetic Routes and Reaction Conditions

Dodecanamide can be synthesized through the reaction of lauric acid with ammonia or amines. One common method involves the reaction of lauric acid with hydroxyethylethylene diamine in the presence of a solvent like toluene. The reaction is carried out at a temperature of 140 to 160°C for 2 to 5 hours. The resulting product is then purified to obtain lauramide .

Industrial Production Methods

In industrial settings, lauramide is often produced by reacting lauric acid with diethanolamine. This reaction typically occurs at elevated temperatures and may involve catalysts to increase the reaction rate. The product is then purified through various methods, such as distillation or crystallization, to achieve the desired purity .

化学反应分析

Hydrolysis

Dodecanamide undergoes hydrolysis under acidic or basic conditions to yield lauric acid and ammonia/amines.

Key Findings :

- Hydrolysis kinetics depend on pH and temperature, with faster rates under strongly acidic or alkaline conditions.

- Industrial processes often optimize hydrolysis for high-purity lauric acid production .

Oxidation

Oxidation reactions convert this compound into carboxylic acids or ketones.

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| KMnO₄ (H₂SO₄, heat) | Lauric acid + CO₂ | Complete oxidation of the alkyl chain | |

| H₂O₂ (catalytic Fe³⁺) | Ketone derivatives | Selective α-carbon oxidation |

Key Findings :

- Strong oxidizing agents like KMnO₄ degrade the alkyl chain entirely, while milder agents (e.g., H₂O₂) target specific positions .

- Oxidation pathways are critical in environmental degradation studies .

Substitution Reactions

The amide group in this compound can be replaced by electrophilic or nucleophilic agents.

| Reagents/Conditions | Products | Reaction Type | References |

|---|---|---|---|

| RX (alkyl halides, base) | N-alkyl this compound derivatives | Nucleophilic substitution (SN2) | |

| SOCl₂/PCl₅ | Nitrile derivatives | Dehydration to nitriles |

Key Findings :

- Alkylation produces surfactants with enhanced solubility profiles .

- Nitrile formation is a key step in polymer and pharmaceutical synthesis.

Reduction

Reduction of this compound yields primary amines.

| Reagents/Conditions | Products | Efficiency | References |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Dodecylamine (C₁₂H₂₅NH₂) | High yield (>85%) | |

| H₂ (Ni catalyst, high pressure) | Dodecylamine + NH₃ | Industrial-scale applicability |

Key Findings :

- LiAlH₄ is preferred for lab-scale reductions due to selectivity .

- Catalytic hydrogenation is cost-effective for bulk amine production .

Thermal Decomposition

Thermal degradation studies reveal stability limits and decomposition pathways.

| Conditions | Products | Applications | References |

|---|---|---|---|

| 250–300°C (inert atmosphere) | Alkanes, NH₃, CO₂ | Waste treatment and pyrolysis studies |

Key Findings :

科学研究应用

Scientific Research Applications

1. Pharmaceutical Applications

- Drug Delivery Systems : Dodecanamide is investigated for its potential in drug delivery due to its ability to form micelles that encapsulate hydrophobic drugs, enhancing their bioavailability. This property is crucial for improving the solubility of poorly soluble medications .

- Chemotherapy Sensitivity : A study highlighted the role of this compound as a metabolite that could predict chemosensitivity in acute myeloid leukemia (AML) patients. The combination of this compound and leukotriene B4 dimethylamide demonstrated high predictive power for patient responses to chemotherapy, with an area under the curve (AUC) of 0.944 .

2. Biological Applications

- Cell Culture : this compound is used as a stabilizing agent in cell culture media, aiding in the preservation of proteins and enzymes during experimentation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacteria, suggesting potential applications in developing new antimicrobial agents.

3. Industrial Applications

- Surfactant Use : this compound serves as a surfactant in cleaning products and personal care formulations. Its ability to reduce surface tension enhances the effectiveness of these products .

- Emulsifying Agent : In cosmetics, this compound is utilized for its emulsifying properties, allowing for stable mixtures of oil and water-based ingredients in formulations such as shampoos and conditioners .

Case Study 1: Chemotherapy Sensitivity Prediction

A study involving AML patients demonstrated that serum levels of this compound could predict responses to chemotherapy. Patients with lower levels showed better sensitivity to treatment, suggesting that this compound may act as a lipolytic factor fueling tumor growth and contributing to drug resistance . The study's findings underscore the potential for using this compound as a biomarker in clinical settings.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property was assessed through disk diffusion methods, where this compound demonstrated effective inhibition zones comparable to established antibiotics. These findings support its potential use in formulating new antimicrobial products.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhances bioavailability of hydrophobic drugs |

| Chemotherapy sensitivity prediction | AUC of 0.944 for predicting AML patient responses | |

| Biological Research | Cell culture stabilizer | Preserves proteins/enzyme activity |

| Industrial Applications | Surfactant in cleaning products | Improves cleaning efficacy by reducing surface tension |

| Emulsifier in cosmetics | Stabilizes oil-water mixtures |

作用机制

Dodecanamide exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of different components. In biological systems, lauramide can interact with cell membranes, altering their permeability and potentially disrupting microbial cell walls. This mechanism is the basis for its antimicrobial properties .

相似化合物的比较

Similar Compounds

Dodecanamide DEA (Lauric Diethanolamide): Similar in structure but contains diethanolamine instead of ammonia or simple amines.

Cocamide DEA (Coconut Diethanolamide): Derived from coconut oil and diethanolamine, used in similar applications as lauramide.

Linoleamide DEA (Linoleic Diethanolamide): Derived from linoleic acid and diethanolamine, used in cosmetics and personal care products.

Uniqueness

This compound is unique due to its specific fatty acid chain length (12 carbons) and its ability to form stable emulsions and foams. Its nonionic nature makes it less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .

生物活性

Dodecanamide, also known as lauramide, is a fatty acid amide derived from lauric acid. It has garnered attention in various fields of research due to its biological activities, including potential therapeutic applications in cancer treatment, antimicrobial properties, and its role in metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound has the chemical formula and features a long hydrophobic hydrocarbon chain with an amide functional group. This structure contributes to its unique biological properties, making it a subject of interest in pharmacology and biochemistry.

1. Anticancer Properties

Recent studies have highlighted the role of this compound in cancer biology. A significant finding from pharmacometabolomics research indicates that this compound levels can differentiate responses to chemotherapy in acute myeloid leukemia (AML) patients. Specifically, patients with lower levels of this compound exhibited better sensitivity to cytarabine and anthracycline therapies, suggesting that high this compound levels may contribute to drug resistance in leukemic cells .

Table 1: Chemotherapy Response Correlation with this compound Levels

| Patient Group | This compound Level | Chemotherapy Response | Sensitivity (%) | Specificity (%) |

|---|---|---|---|---|

| Complete Response (CR) | Low | High | 84.6 | 80.0 |

| Non-Response (NR) | High | Low | 85.2 | 88.9 |

This correlation emphasizes the potential of this compound as a biomarker for predicting chemotherapy response.

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various bacteria and fungi. In a study involving marine-derived bacteria, this compound was identified as one of the compounds with significant antibacterial activity . The mechanism behind this activity is believed to involve disruption of microbial cell membranes due to its amphiphilic nature.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

3. Role in Metabolism

This compound has been implicated in lipid metabolism and may influence metabolic pathways associated with obesity and diabetes. Its interaction with peroxisome proliferator-activated receptors (PPARs) suggests that it could play a role in regulating energy homeostasis .

Case Study: Chemotherapy Sensitivity in AML Patients

A study involving AML patients demonstrated that those with elevated this compound levels had poorer responses to chemotherapy compared to those with lower levels. This finding supports the hypothesis that this compound may serve as an indicator of chemosensitivity and highlights its potential role in personalized medicine approaches for cancer treatment .

Case Study: Antimicrobial Properties

In another investigation into the antimicrobial properties of this compound, researchers isolated it from marine bacteria and tested its efficacy against a range of pathogens. The results indicated that this compound could be developed into a natural antimicrobial agent for therapeutic use .

属性

IUPAC Name |

dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRSCQWREDREME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022146 | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-16-7 | |

| Record name | Dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lauramide compounds are amides derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The general structure consists of a 12-carbon alkyl chain (C12H25) linked to a nitrogen atom through a carbonyl group (CONH). The nitrogen atom can be further substituted with various groups, leading to diverse lauramide derivatives with unique properties.

ANone: Lauramide diethanolamine (LDEA) is a common lauramide derivative. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol.

A: The long alkyl chain of lauramide derivatives contributes to their hydrophobic nature. This hydrophobicity makes them compatible with nonpolar substances like oils and fats, enabling their use in applications such as emulsifiers, foam stabilizers, and thickeners in various formulations, including cosmetics, detergents, and personal care products. [, , , ]

A: The amide group (CONH) introduces polarity to lauramide molecules, enabling some water solubility, especially when the nitrogen atom is further substituted with polar groups like hydroxyl groups in LDEA. This polarity contributes to their surfactant properties, allowing them to interact at interfaces between polar and nonpolar phases. [, , , ]

A: Yes, a two-year dermal study was conducted on F344/N rats and B6C3F1 mice exposed to lauramide diethanolamine. While no carcinogenic activity was observed in male rats or mice, there was some evidence of carcinogenic activity in female mice, attributed to free diethanolamine present as a contaminant. []

A: The study found increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the site of application in both rats and mice. []

A: Yes, cases of allergic contact dermatitis have been reported for both cocamide diethanolamine and lauramide diethanolamine present in shampoo formulations. []

A: Lauramide derivatives find use in various industries and products. [, , , ] Some common applications include:

A: Lauramide arginine ethyl ester (LAE) has shown antimicrobial activity, specifically against Gardnerella vaginalis biofilms. [, , ]

A: The length and nature of the alkyl chain and the substituents on the nitrogen atom significantly impact their properties, affecting their solubility, foaming ability, emulsifying properties, and biological activity. These structural variations allow for tailoring of lauramide derivatives for specific applications. [, , ]

ANone: Research continues to explore and improve the applications of lauramide compounds. Current areas of interest include:

- Drug Delivery: Investigating the potential of lauramide-based vesicles for drug delivery, particularly for transdermal applications. [, ]

- Antimicrobial Activity: Studying the effectiveness of LAE and related compounds against various microorganisms, including their synergistic effects with conventional antibiotics. [, , ]

- Bio-based Surfactants: Developing environmentally friendly surfactants derived from renewable resources like lauric acid, aiming for improved biodegradability and reduced environmental impact. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。